molecular formula C15H23NO B1415330 N,N-Diisopropyl-2,3-dimethylbenzamide CAS No. 2197057-38-6

N,N-Diisopropyl-2,3-dimethylbenzamide

Cat. No. B1415330
CAS RN: 2197057-38-6
M. Wt: 233.35 g/mol
InChI Key: IUBULOFLTUMDBW-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2,3-dimethylbenzamide (DIPDMB) is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 224.3 g/mol and a melting point of 98-100°C. DIPDMB is an important chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. DIPDMB can also be used as a catalyst in the synthesis of other compounds.

Scientific Research Applications

Chemical Oxidation and Structure Analysis

N,N-Diisopropyl-2,3-dimethylbenzamide, a compound related to anticonvulsants, undergoes chemical oxidation, revealing various oxidation sites. The primary site is the arylmethyl group, leading to phthalimide and lactame derivatives, without hydroxylation of the isoxazole methyl group (Adolphe-Pierre et al., 1998).

Amide Rotation and Hydrogen Bond Influence

Studies in N,N-dialkylbenzamides, including N,N-diisopropylamides, have examined barriers to amide rotation. The hydrogen bond's influence on these barriers is minimal, contrary to some literature data (Gryff-Keller & Szczeciński, 1985).

Rotational Barriers in Substituted Benzamides

Research on the barriers to rotation about the CN bond in N,N-dimethylbenzamides revealed a correlation with substituent constants and solvent effects, indicating a complexity in the molecular interactions and reactions (Jackman, Kavanagh & Haddon, 1969).

Metabolic Pathways and Kinetic Effects

The metabolism of N,N-dimethylbenzamides involves the formation of N-methylbenzamides and formaldehyde. This process highlights the intricacies of chemical transformations within biological systems (Constantino, Rosa & Iley, 1992).

Hydration Studies and Molecular Structure

Infrared spectral studies on the hydration of N,N-dimethylbenzamide offer insights into the molecular-level structure of hydrated amides and hydration constants. This research contributes to the understanding of chemical interactions in mixed solvents (Kobayashi & Matsushita, 1990).

properties

IUPAC Name

2,3-dimethyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-9-7-8-12(5)13(14)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBULOFLTUMDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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